tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate
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Overview
Description
tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate is a synthetic organic compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.35 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with two fluorine atoms and a tert-butyl ester group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate involves multiple steps, typically starting with the preparation of the diazaspiro undecane core. This core is then functionalized with fluorine atoms and a tert-butyl ester group. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these synthetic routes while ensuring safety and efficiency.
Chemical Reactions Analysis
tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups present in the compound.
Substitution: This reaction can replace one functional group with another, often using common reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry . The specific molecular targets and pathways involved depend on the context of its use in research.
Comparison with Similar Compounds
tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound lacks the fluorine atoms present in this compound, which can affect its chemical properties and applications.
tert-Butyl 11,11-difluoro-2,8-diazaspiro undecane-2-carboxylate: This compound is structurally similar but may have different functional groups or substituents.
The uniqueness of tert-Butyl 11,11-difluoro-2,8-diazaspiro[5
Properties
IUPAC Name |
tert-butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-4-5-13(10-18)9-17-7-6-14(13,15)16/h17H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXLLXSGPJAENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNCCC2(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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